![molecular formula C12H10N4S2 B2699060 4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 263386-01-2](/img/structure/B2699060.png)

4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

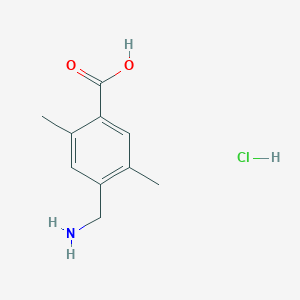

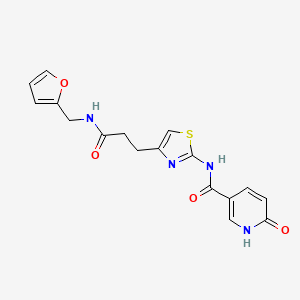

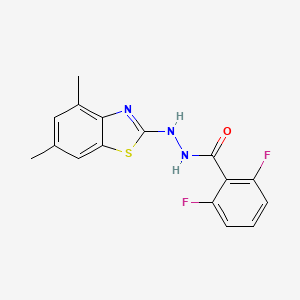

“4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a chemical compound with the CAS Number: 263386-01-2. It has a linear formula of C12H10N4S2 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16) . This indicates that the compound contains a thiophene ring and a pyrimidine ring, both of which are common structures in many biologically active compounds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.37 . It has a melting point range of 204 - 206 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications

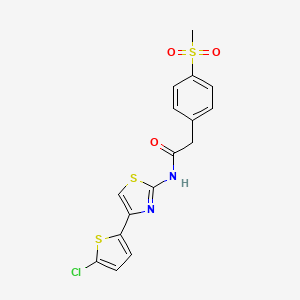

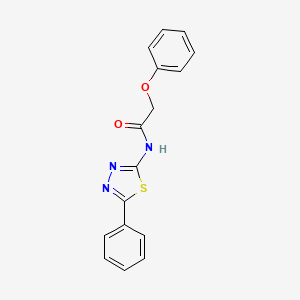

Discovery of Histone Lysine Demethylase Inhibitors

Research by Bavetsias et al. (2016) highlights the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylase (KDM). These inhibitors show promise in targeting KDM4 and KDM5 subfamily demethylases, offering potential therapeutic applications in diseases where epigenetic regulation plays a critical role, such as cancer Bavetsias et al., 2016.

Antibacterial and Antifungal Activities

Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, including compounds structurally related to the query molecule. These derivatives were tested for their antimicrobial activities, presenting a novel class of antimicrobial agents with potential for treating infections caused by bacteria and fungi Patel & Patel, 2017.

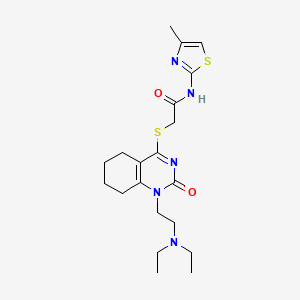

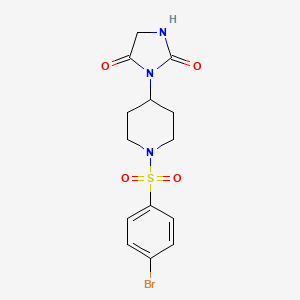

Antifungal Effect of Derivatives

Jafar et al. (2017) investigated the antifungal effects of certain pyrimidin-amine derivatives against Aspergillus species. This study underscores the relevance of these compounds in developing antifungal agents, particularly against strains resistant to conventional treatments Jafar et al., 2017.

Antioxidant Activity of Thieno[2,3-d]pyrimidine Derivatives

Kotaiah et al. (2012) synthesized a series of thieno[2,3-d]pyrimidine derivatives demonstrating significant in vitro antioxidant activity. These findings suggest potential applications in diseases where oxidative stress is a contributing factor Kotaiah et al., 2012.

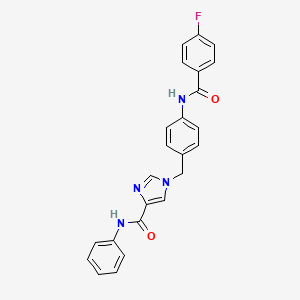

Pesticidal Activities of Thiazole Derivatives

Choi et al. (2015) explored the pesticidal activities of thiazole derivatives against mosquito larvae and a phytopathogenic fungus. This research indicates the potential of such compounds in agricultural applications to control pests and plant diseases Choi et al., 2015.

Safety and Hazards

Mechanism of Action

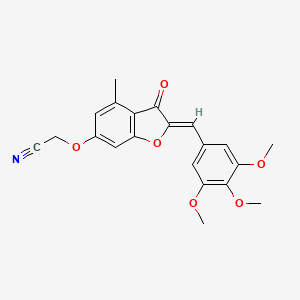

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to a range of biological effects . The specific interactions and resulting changes would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Thiophene derivatives have been found to affect a variety of pathways, leading to their diverse range of biological effects . The specific pathways affected and their downstream effects would depend on the exact nature of the target and the context in which the compound is acting.

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and overall effectiveness .

Result of Action

Thiophene derivatives have been found to have a range of effects at the molecular and cellular level, contributing to their diverse range of biological activities .

Action Environment

It is known that environmental factors can greatly impact the action of a compound, influencing its overall effectiveness .

properties

IUPAC Name |

4-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S2/c1-7-10(8-4-5-14-12(13)16-8)18-11(15-7)9-3-2-6-17-9/h2-6H,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQCHAJFZDVXTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

![(Z)-1-methyl-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2699000.png)